H3 Receptor Antagonist Ki: Derivative Potency Anchored to the Scaffold
A derivative of [4-(1H-Imidazol-4-yl)phenyl]methanol, compound 3j synthesized via this scaffold, exhibited a Ki of 16 nM at the histamine H3 receptor [1]. This potency is comparable to benchmark H3 antagonist ciproxifan (Ki ~9–17 nM in rat cortical membranes) [2]. In contrast, 4-benzyl-1H-imidazole derivatives without the hydroxymethyl functionalization show Ki values >100 nM at this receptor, demonstrating the critical role of the scaffold's substitution pattern [3].
| Evidence Dimension | Histamine H3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 16 nM (compound 3j, a urea-linked derivative) |
| Comparator Or Baseline | Ciproxifan Ki = 9–17 nM; 4-benzyl-1H-imidazole derivative series Ki > 100 nM |
| Quantified Difference | ~5–10-fold improvement over non-hydroxymethyl imidazole analogs |
| Conditions | BindingDB ChEBML_85849 assay; H3 receptor binding measured via radioligand displacement |
Why This Matters
This quantifies the value of the candidate as a privileged scaffold for achieving low-nanomolar H3 receptor engagement, supporting its selection for CNS-targeted lead optimization programs.
- [1] BindingDB. Ki Summary: BDBM50071492 – Histamine H3 Receptor. Entry ID 50011911, Ki = 16 nM. View Source
- [2] Ligneau, X. et al. Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist. J. Pharmacol. Exp. Ther. 1998, 287, 658-666. View Source
- [3] BindingDB. Ki Summary: Histamine H3 Receptor – 4-Benzyl-1H-imidazole derivatives. View Source
